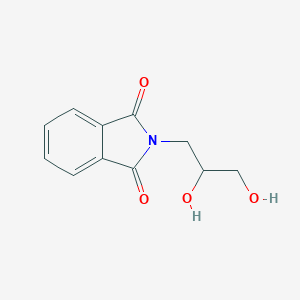

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(2,3-dihydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUVCKWUQHAMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524215 | |

| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62457-35-6 | |

| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione basic properties

An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

Introduction: Situating a Multifunctional Scaffold

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as N-(2,3-dihydroxypropyl)phthalimide, is a derivative of the well-established phthalimide chemical scaffold. Structurally, it combines the rigid, hydrophobic phthalimide core with a flexible, hydrophilic 2,3-dihydroxypropyl (glycerol-derived) side chain. While specific, in-depth research on this particular molecule is not abundant, its identity as a known impurity of the anticoagulant drug Rivaroxaban underscores its relevance in pharmaceutical development and quality control[1][2].

The phthalimide moiety itself is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and immunomodulatory effects[3][4][5]. The addition of the diol side chain significantly alters the molecule's physicochemical properties, particularly solubility and its potential for hydrogen bonding, which can in turn influence its pharmacokinetic profile and biological target interactions.

This guide provides a comprehensive analysis of the core properties of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, grounded in the established chemistry of N-substituted phthalimides. We will detail a robust synthetic and purification protocol, outline a complete analytical characterization workflow, and discuss potential biological activities based on the extensive data available for related analogs.

Section 1: Core Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The properties of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione are dominated by the interplay between its aromatic, planar phthalimide ring and its polar diol substituent.

Data Summary

| Property | Value / Predicted Behavior | Rationale / Citation |

| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [2] |

| Synonyms | N-(2,3-Dihydroxypropyl)phthalimide | [1][6] |

| CAS Number | 62457-35-6 (Racemic), 186348-58-3 (S-enantiomer) | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| Appearance | Predicted: White to off-white crystalline solid. | Based on parent phthalimide and related derivatives[4][7]. |

| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). | The two hydroxyl groups enhance aqueous solubility compared to unsubstituted phthalimide, which is poorly soluble[7]. The overall molecule retains significant nonpolar character. |

| Acidity (pKa) | Not applicable (no acidic proton). | The acidic N-H proton of the parent phthalimide (pKa ≈ 8.3) is replaced by the alkyl substituent[7][8]. The hydroxyl protons are very weakly acidic, similar to glycerol. |

| Basicity | Not basic. | The lone pair of electrons on the nitrogen atom is delocalized across two adjacent carbonyl groups, rendering it non-basic. |

| Melting Point | Predicted: 80-150 °C. | This is an estimate. Related compounds like 2-(3-hydroxypropyl)isoindoline-1,3-dione and 2-(2-hydroxyethyl)isoindoline-1,3-dione melt at 77-79 °C and 138-140 °C, respectively[4]. |

Section 2: Synthesis and Purification

The most direct and reliable method for preparing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine[9][10]. This approach is favored for its high atom economy and the commercial availability of the starting materials: phthalic anhydride and 3-amino-1,2-propanediol.

Proposed Synthetic Workflow

The workflow involves a direct condensation reaction followed by purification via recrystallization to yield the pure product.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Causality Statement: This protocol utilizes thermal dehydration in an acidic solvent (glacial acetic acid). The acid protonates the carbonyl oxygen of the anhydride, making it more electrophilic for the initial nucleophilic attack by the amine. The subsequent heating provides the necessary energy to eliminate a molecule of water, driving the reaction to completion by forming the stable five-membered imide ring.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

-

Solvent and Reactant Addition: Add 100 mL of glacial acetic acid to the flask. While stirring, slowly add 3-amino-1,2-propanediol (9.1 g, 0.1 mol).

-

Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with several portions of cold water to remove residual acetic acid and any unreacted amino alcohol.

-

Drying: Dry the crude product, preferably in a vacuum oven at 50-60 °C.

Detailed Experimental Protocol: Purification

Causality Statement: Recrystallization is an effective purification technique for solid compounds. The choice of an ethanol/water solvent system is based on the principle of differential solubility. The target compound is expected to be highly soluble in hot ethanol but much less soluble at colder temperatures, while impurities remain in solution or are removed during the hot filtration step. The addition of water can further decrease the solubility of the product upon cooling, maximizing yield.

-

Solubilization: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid is fully dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Further cooling in an ice bath will maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Section 3: Analytical Characterization Workflow

A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the final compound. This involves a combination of spectroscopic techniques.

Caption: Standard workflow for analytical characterization.

Predicted Spectroscopic Data

The following table outlines the expected data from standard characterization techniques, based on the known chemical shifts and absorption frequencies of the constituent functional groups[4][11][12][13].

| Technique | Predicted Data | Interpretation |

| FTIR (KBr, cm⁻¹) | 3500-3300 (broad), 3080-3050, 2950-2850, 1770-1750 (weak), 1715-1690 (strong), ~1050 | O-H stretch (hydroxyls), Aromatic C-H stretch, Aliphatic C-H stretch, Imide C=O asymmetric stretch, Imide C=O symmetric stretch, C-O stretch (hydroxyls) |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.90-7.80 (m, 4H), ~5.0 (d, 1H), ~4.8 (t, 1H), ~3.8 (m, 1H), 3.7-3.5 (m, 2H), 3.4-3.3 (m, 2H) | Aromatic protons (AA'BB' system), -CH (OH)- proton, -CH₂OH proton, -CH (OH)- proton, -CH₂ -N protons, -CH₂ OH protons |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0, ~135.0, ~132.0, ~123.5, ~70.0, ~64.0, ~45.0 | Imide C=O, Aromatic C (quaternary), Aromatic CH, Aromatic CH, -C H(OH)-, -C H₂OH, -C H₂-N |

| Mass Spec (ESI+) | m/z = 222.07 [M+H]⁺, 244.05 [M+Na]⁺ | Confirms the molecular weight of the compound. |

Section 4: Potential Biological Significance and Signaling Pathways

While specific bioactivity data for 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is limited, the phthalimide core is a powerful pharmacophore. Derivatives are known to possess a vast array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][5][14].

Hypothesized Mechanism: Anti-Inflammatory Action

A key mechanism for the anti-inflammatory effects of many bioactive molecules is the suppression of nitric oxide (NO) overproduction by inhibiting the inducible nitric oxide synthase (iNOS) enzyme in macrophages during an inflammatory response[5]. The activation of this pathway is often mediated by Toll-like receptor 4 (TLR4) signaling. It is plausible that this phthalimide derivative could modulate this pathway.

Caption: Hypothesized inhibition of the LPS-induced iNOS pathway.

The hydrophilic diol side chain could enhance the molecule's bioavailability and interaction with protein targets compared to more hydrophobic analogs, potentially leading to significant anti-inflammatory activity. Studies on related phthalimides have shown that the nature of the N-substituted alkyl chain is critical for biological activity[5].

Section 5: Stability, Handling, and Storage

The phthalimide ring is chemically robust and stable under typical laboratory conditions. It is resistant to mild acidic and basic conditions at room temperature. However, the imide linkage can be cleaved under more forceful conditions:

-

Strong Nucleophiles: Reagents like hydrazine (the Ing-Manske procedure) or excess primary amines can open the ring to release the corresponding primary amine, a reaction foundational to the Gabriel synthesis[15].

-

Harsh Hydrolysis: Prolonged heating with strong aqueous acids or bases will hydrolyze the imide back to phthalic acid and the primary amine[9].

Handling and Storage:

-

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.

References

-

Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50–56. [Link]

-

PubChem. (n.d.). 2-(3-Hydroxypropyl)isoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Al Tamimi, E. O., Khalaf, M. I., & Abd Al-Jabar, R. A. (2016). Synthesis and characterization of some new N-substituted phthalimide. The Pharmaceutical and Chemical Journal, 3(4), 202-207. [Link]

-

Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. [Link]

- (Reference for NMR of a similar compound)

-

Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phthalimide. National Center for Biotechnology Information. Retrieved from [Link]

- (Reference for an altern

- (Reference for reaction of phthalic anhydride and aminodiol)

-

Çetinkaya, Y., Aygün, M., & Tutar, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Future medicinal chemistry, 14(12), 899–920. [Link]

-

Jin, X., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3445-3453. [Link]

- (Reference for synthesis of a rel

-

Reddy, M. S., & Kumar, M. B. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonate. Organic Letters, 2(1), 17-20. [Link]

- (Reference for antimicrobial activity)

- (Reference for 3-amino-1,2-propanediol synthesis)

-

Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

- (Reference for 3-amino-1,2-propanediol synthesis)

- (Reference for characteriz

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]

- (Reference for 3-amino-1,2-propanediol synthesis)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. Phthalimide - Wikipedia [en.wikipedia.org]

- 8. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phthalimides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. journalcjast.com [journalcjast.com]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Phthalimide Derivative

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles. Within this dynamic field, the phthalimide scaffold has emerged as a privileged structure, forming the core of a diverse array of biologically active compounds. This technical guide delves into the chemical intricacies of a specific, yet highly promising, phthalimide derivative: 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. While seemingly a simple molecule, its unique structural features and synthetic accessibility position it as a valuable building block in the synthesis of complex pharmaceutical agents and a potential therapeutic agent in its own right. This document aims to provide a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications, thereby serving as a critical resource for researchers engaged in drug discovery and development.

Molecular Architecture and Physicochemical Profile

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a member of the N-substituted phthalimide family, possesses a well-defined chemical structure that dictates its physical and chemical behavior. The molecule integrates a planar, hydrophobic phthalimide ring system with a flexible, hydrophilic dihydroxypropyl side chain. This amphipathic nature is a key determinant of its solubility and interaction with biological targets.

Chemical Structure:

Figure 1: 2D Chemical Structure of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione.

Key Structural Features:

-

Phthalimide Core: A bicyclic aromatic system consisting of a benzene ring fused to a five-membered imide ring. This moiety is known for its chemical stability and ability to engage in π-stacking interactions.

-

Imide Group: The -CO-N-CO- functional group is a key feature, contributing to the planarity of the ring system and providing sites for hydrogen bonding.

-

Dihydroxypropyl Chain: A three-carbon chain with two hydroxyl (-OH) groups. This side chain introduces chirality at the C2' position and significantly enhances the molecule's polarity and potential for hydrogen bonding.

Physicochemical Properties:

While comprehensive experimental data for 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is not extensively reported in publicly available literature, data for closely related analogs and computational predictions provide valuable insights.

| Property | Value/Information | Source |

| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | PubChem[1] |

| CAS Number | 62457-35-6 (racemate), 186348-58-3 ((S)-enantiomer) | Pharmaffiliates[2], PubChem[1] |

| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[1] |

| Molecular Weight | 221.21 g/mol | PubChem[1] |

| Appearance | Expected to be a white to off-white solid. | Pharmaffiliates[3] |

| Melting Point | 77-79 °C (for the analog 2-(3-hydroxypropyl)isoindoline-1,3-dione) | Der Pharma Chemica[4] |

| Boiling Point | 457.7±35.0 °C (Predicted) | ChemicalBook[5] |

| Solubility | Phthalimide and its derivatives are generally slightly soluble in water but show good solubility in polar organic solvents like ethanol and acetone. The dihydroxypropyl chain is expected to increase water solubility compared to unsubstituted phthalimide.[6][7][8][9] | RSC Publishing[6], Wikipedia[7], Solubility of Things[8], Physical Chemistry Research[9] |

Synthesis and Characterization: A Practical Approach

The synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione can be achieved through a straightforward nucleophilic substitution reaction. The Gabriel synthesis, a classic method for preparing primary amines, provides the foundational chemistry for N-alkylation of phthalimide.

General Synthesis Workflow:

Figure 2: General workflow for the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.

Detailed Experimental Protocol (Illustrative):

The following protocol is a representative procedure based on established methods for N-alkylation of phthalimides. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

Phthalimide

-

3-Chloro-1,2-propanediol

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq), potassium carbonate (1.2 eq), and anhydrous DMF.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 3-chloro-1,2-propanediol (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.

-

Extraction: If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring (typically in the range of 7.7-7.9 ppm), as well as signals for the methylene and methine protons of the dihydroxypropyl chain. The protons of the hydroxyl groups will appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals corresponding to the carbonyl carbons of the imide group (around 168 ppm), the aromatic carbons of the phthalimide ring, and the carbons of the dihydroxypropyl side chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show strong characteristic absorption bands for the imide carbonyl groups (symmetric and asymmetric stretching, typically around 1770 and 1700 cm⁻¹). A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl groups. Data for the closely related 2-(3-hydroxypropyl)isoindoline-1,3-dione shows characteristic peaks at 3400 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1700 cm⁻¹ (C=O), and 1050 cm⁻¹ (C-N).[4]

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (221.21 g/mol ). The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery and Development

The phthalimide moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[10][11][12] This suggests that 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione holds significant potential as both a versatile synthetic intermediate and a candidate for therapeutic development.

As a Synthetic Intermediate:

The diol functionality of the side chain provides reactive handles for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex drug candidates.

-

Carbapenem Antibacterials: 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione has been reported as a useful intermediate in the preparation of carbapenem compounds, a class of broad-spectrum β-lactam antibiotics.[3]

-

Rivaroxaban Synthesis: The (S)-enantiomer, (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, is a known impurity and potential starting material in some synthetic routes to Rivaroxaban, an anticoagulant medication.[2]

Potential Therapeutic Activities:

The broader class of phthalimide derivatives has been extensively investigated for various pharmacological effects. While specific studies on 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione are limited, the following therapeutic areas represent promising avenues for future research:

-

Analgesic and Anti-inflammatory Activity: Numerous N-substituted phthalimides have been shown to possess significant analgesic and anti-inflammatory properties.[4][11] The mechanism of action is often linked to the inhibition of inflammatory mediators.

-

Antimicrobial and Antifungal Activity: The phthalimide scaffold has been incorporated into molecules with potent activity against a range of bacterial and fungal pathogens.[10]

-

Anticancer Activity: Certain phthalimide derivatives have demonstrated antiproliferative effects against various cancer cell lines.[2]

-

Anxiolytic and Anticonvulsant Effects: The structural features of phthalimides have also been associated with central nervous system activities, including anxiolytic and anticonvulsant effects.[10]

Future Directions in Research:

A comprehensive evaluation of the biological activity of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is warranted. Future research should focus on:

-

In-depth Pharmacological Screening: A systematic investigation of its activity in various disease models, including inflammation, pain, cancer, and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to understand how modifications to the dihydroxypropyl chain and the phthalimide ring affect biological activity.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione represents a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis, combined with the proven therapeutic potential of the phthalimide scaffold, makes it a compelling candidate for further investigation. This technical guide has provided a foundational understanding of its chemical structure, properties, and synthesis, while also highlighting the promising avenues for its application in medicinal chemistry. As research continues to unravel the full potential of this versatile compound, it is poised to contribute to the development of the next generation of therapeutic agents.

References

Sources

- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- | 119835-88-0 [chemicalbook.com]

- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 7. Phthalimide - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. physchemres.org [physchemres.org]

- 10. acgpubs.org [acgpubs.org]

- 11. media.neliti.com [media.neliti.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as N-(2,3-dihydroxypropyl)phthalimide, is a chemical compound of significant interest in the pharmaceutical industry. It is a derivative of phthalimide, a structural motif found in a variety of biologically active molecules. The presence of a dihydroxypropyl side chain introduces chirality and increases the molecule's polarity, influencing its chemical and biological properties.

This guide provides a comprehensive overview of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, focusing on its molecular characteristics, synthesis, analytical characterization, and its critical role as a process-related impurity in the manufacturing of the anticoagulant drug Rivaroxaban.[1][2] Understanding the properties and synthesis of this compound is crucial for the development of robust analytical methods for quality control and for optimizing synthetic routes to minimize its formation in active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is fundamental for its synthesis, purification, and analytical detection. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₄ | [3] |

| Molecular Weight | 221.21 g/mol | [1][3] |

| CAS Number | 62457-35-6 (racemic), 119835-88-0 ((S)-enantiomer), 186348-58-3 ((S)-enantiomer) | [3][4] |

| IUPAC Name | 2-(2,3-dihydroxypropyl)isoindole-1,3-dione | [3] |

| Synonyms | N-(2,3-dihydroxypropyl)phthalimide, 3-Phthalimidylpropane-1,2-diol | [3] |

| Predicted Boiling Point | 457.7±35.0 °C | [4] |

| Predicted Density | 1.454±0.06 g/cm³ | [4] |

| Predicted pKa | 13.65±0.20 | [4] |

Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

The most common and direct synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione involves the condensation reaction between phthalic anhydride and 3-amino-1,2-propanediol. This reaction is a classic example of imide formation from an anhydride and a primary amine. The reaction proceeds through a two-step mechanism: the initial formation of a phthalamic acid intermediate, followed by cyclization with the elimination of water to form the stable imide ring.

Experimental Protocol:

This protocol describes a general procedure for the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.

Materials:

-

Phthalic anhydride

-

3-Amino-1,2-propanediol

-

Solvent (e.g., dimethylformamide (DMF), acetic acid, or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Recrystallization solvent (e.g., ethanol, water, or a mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 3-amino-1,2-propanediol.

-

Reaction Conditions: The reaction can be carried out under various conditions:

-

Solvent-free: Heat the mixture with stirring at a temperature of 135-150 °C. The reaction progress can be monitored by the evolution of water.

-

In a solvent: Dissolve the reactants in a suitable high-boiling solvent like DMF or acetic acid and reflux the mixture for several hours.

-

-

Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

-

The solid is collected by filtration and washed with water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.

-

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.

Analytical Characterization

The structural confirmation and purity assessment of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione are typically performed using a combination of spectroscopic and chromatographic techniques.[5][6]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), and signals for the methylene and methine protons of the dihydroxypropyl chain. The hydroxyl protons will appear as broad singlets. |

| ¹³C NMR | Carbonyl carbons of the imide group (around 168 ppm), aromatic carbons, and carbons of the dihydroxypropyl side chain. |

| FTIR (cm⁻¹) | Characteristic absorptions for the imide carbonyl groups (symmetric and asymmetric stretching around 1770 and 1700 cm⁻¹), O-H stretching of the hydroxyl groups (a broad band around 3400-3500 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts.[5] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 221.21. |

| TLC | A single spot with a specific Rf value depending on the solvent system used, indicating the purity of the compound. |

The Role of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione as a Pharmaceutical Impurity

A critical aspect of this compound for the pharmaceutical industry is its identity as a known impurity in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant.[1][2] Pharmaceutical impurities are substances that are not the API itself or excipients used in the formulation. Their presence, even in small amounts, can affect the safety and efficacy of the drug product.

The formation of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione as an impurity can arise from starting materials or intermediates used in the synthesis of Rivaroxaban. Therefore, its detection and quantification are essential components of the quality control of Rivaroxaban. Regulatory agencies require stringent control of impurities in drug substances and products.

The development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for monitoring the levels of this impurity in both the API and the final drug product to ensure they remain within acceptable limits.

Conclusion

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a molecule with significant relevance in the field of drug development, primarily due to its role as a process-related impurity in the manufacturing of Rivaroxaban. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. The information presented in this guide serves as a valuable technical resource for researchers and scientists involved in the synthesis, analysis, and quality control of pharmaceuticals.

References

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 186348-58-3 | Chemical Name : (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

- Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro and In Silico Studies. Molecules, 26(14), 4301.

-

ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- | 119835-88-0 [chemicalbook.com]

- 5. acgpubs.org [acgpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione: Synthesis, Characterization, and Application in Pharmaceutical Development

Executive Summary: This document provides an in-depth technical examination of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione, a key chemical intermediate in the synthesis of pharmaceuticals. The guide is structured to serve researchers, scientists, and drug development professionals by detailing the compound's nomenclature, physicochemical properties, stereochemistry, and, most critically, its synthesis and analytical characterization. We will explore the mechanistic rationale behind its formation and provide a validated, step-by-step experimental protocol. Furthermore, this guide contextualizes the compound's primary role as a precursor in the manufacturing of the anticoagulant Rivaroxaban and touches upon the broader significance of the phthalimide scaffold in medicinal chemistry.

Nomenclature and Physicochemical Properties

IUPAC Naming, Synonyms, and Structural Elucidation

The formal IUPAC name for the topic compound is 2-(2,3-dihydroxypropyl)isoindole-1,3-dione [1]. It is important to distinguish this from the often-used synonym, 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione[1][2]. While "isoindoline" refers to the saturated heterocyclic system, the presence of the dione functionality attached to the benzene ring makes "isoindole-1,3-dione" the more precise descriptor for the core phthalimide structure.

Commonly encountered synonyms in literature and chemical catalogs include:

The structure consists of a planar phthalimide group connected via the nitrogen atom to a propane-1,2-diol side chain.

The Critical Role of Stereochemistry

The propyl side chain contains a stereocenter at the C2 position, meaning the molecule can exist as (S) and (R) enantiomers. The (S)-enantiomer, specifically (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, is the stereoisomer of primary pharmaceutical importance as it is a direct precursor in the synthesis of Rivaroxaban[2][3]. Therefore, stereoselective synthesis or chiral resolution is paramount for its application in this context. This guide will focus on the synthesis of the (S)-enantiomer.

Physicochemical Data

The fundamental properties of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione are summarized below. It should be noted that some physical properties are based on computational predictions and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| CAS Number | 62457-35-6 (racemate) | [1] |

| 119835-88-0 ((S)-enantiomer) | [3][4][5] | |

| Predicted Boiling Point | 457.7 ± 35.0 °C | [4][5] |

| Predicted Density | 1.454 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 13.65 ± 0.20 | [4][5] |

Synthesis and Mechanism

The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, classically achieved via the Gabriel synthesis. The preparation of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione follows this logic, utilizing a nucleophilic substitution reaction.

Mechanistic Rationale

The chosen synthetic route involves the N-alkylation of phthalimide. The causality behind the experimental choices is as follows:

-

Nitrogen Source: Phthalimide is an excellent substrate. The two electron-withdrawing carbonyl groups significantly increase the acidity of the N-H proton (pKa ≈ 8.3), making it readily deprotonated by a mild base.

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phthalimide, forming the potassium phthalimide salt, but not so strong as to cause unwanted side reactions like hydrolysis of the imide or epoxide ring-opening if glycidol is used. Its insolubility in some organic solvents can drive the reaction forward.

-

Alkylating Agent: To introduce the dihydroxypropyl chain stereoselectively, (R)-(-)-3-chloro-1,2-propanediol is the reagent of choice. The phthalimide anion acts as a nucleophile, attacking the primary carbon bearing the chlorine atom in a classic Sₙ2 reaction. The use of the (R)-enantiomer of the chloropropanediol results in the desired (S)-enantiomer of the final product due to the inversion of stereochemistry not occurring at the chiral center.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is optimal. It effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion, and allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of (S)-2-(2,3-dihydroxypropyl)isoindole-1,3-dione.

Sources

- 1. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | C11H11NO4 | CID 13166848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- | 119835-88-0 [chemicalbook.com]

- 5. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- CAS#: 119835-88-0 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

This guide provides a comprehensive overview of the synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, a key intermediate and a notable impurity in the manufacturing of the anticoagulant drug Rivaroxaban.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical considerations for achieving high-purity yields.

Strategic Importance and Applications

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4] The title compound, 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, garners specific interest not only as a potential pharmacophore in its own right but also as a critical reference standard in the quality control of Rivaroxaban. Its synthesis is therefore of significant academic and industrial relevance.

Primary Synthesis Pathway: A Two-Step Mechanistic Journey

The most direct and widely employed synthesis of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione involves the condensation reaction between phthalic anhydride and 3-amino-1,2-propanediol.[5] This reaction proceeds through a two-stage mechanism:

-

Nucleophilic Acyl Substitution: The primary amine of 3-amino-1,2-propanediol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-(2,3-dihydroxypropyl)phthalamic acid.

-

Intramolecular Cyclization (Dehydration): Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the final product.[6]

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Equipment:

-

Phthalic anhydride

-

3-Amino-1,2-propanediol

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and 3-amino-1,2-propanediol (1.0 equivalent).

-

Solvent Addition: Add glacial acetic acid as a solvent, which also acts as a catalyst for the dehydration step.

-

Heating and Reflux: Heat the mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by TLC.

-

Reaction Monitoring: Periodically take aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane) to check for the disappearance of the starting materials and the appearance of the product spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any remaining acetic acid and unreacted 3-amino-1,2-propanediol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. [7]8. Drying: Dry the purified product under vacuum.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Starting Materials | Phthalimide, (R)-(-)-3-Chloro-1,2-propanediol | [8] |

| Solvent | Dimethylformamide (DMF) | [8] |

| Base | Potassium Carbonate | [8] |

| Reaction Temperature | 110 °C | [8] |

| Reaction Time | 5 hours | [8] |

| Reported Yield | 94.9% | [8] |

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, a robust system of in-process controls and final product characterization is essential.

-

Reaction Monitoring: As described, TLC is a crucial tool for tracking the consumption of reactants and the formation of the product, preventing incomplete reactions or the formation of excessive byproducts.

-

Product Characterization: The identity and purity of the final product must be unequivocally confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms in the molecule. [7] * Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the imide carbonyl stretches (typically around 1700-1770 cm⁻¹) and the hydroxyl (-OH) group stretch. [4][7] * Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Expertise & Experience: Navigating Potential Challenges

While the synthesis is generally robust, researchers may encounter certain challenges. An experienced perspective can aid in troubleshooting and optimizing the process.

-

Incomplete Cyclization: If the reaction is not heated for a sufficient duration or at an adequate temperature, the phthalamic acid intermediate may persist. This can be identified by the presence of both carboxylic acid and amide signals in the IR and NMR spectra. The remedy is to prolong the reaction time or increase the temperature.

-

Purification Difficulties: The diol functionality of the product increases its polarity, which can sometimes complicate purification. If recrystallization proves insufficient, column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) is an effective alternative. [7]* Byproduct Formation: At elevated temperatures, there is a potential for side reactions. Careful temperature control and reaction monitoring are key to minimizing these.

By adhering to the detailed protocols and leveraging the analytical validation techniques outlined in this guide, researchers can confidently and efficiently synthesize high-purity 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione for a variety of applications in pharmaceutical research and development.

References

- Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Ingale, Y. N., & Ugale, R. B. (2018).

- Al-Suhaimi, K. M., et al. (2019).

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.

-

Beilstein Journals. (n.d.). Synthesis of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted phthalimides. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 11.5: Synthesis of Amines. Retrieved from [Link]

- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.

- Google Patents. (n.d.). CN103130780A - Preparation method for chiral N-epoxypropyl phthalimide.

-

F1000Research. (2024, April 2). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Retrieved from [Link]

-

RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

PMC - NIH. (2022, January 15). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Retrieved from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

-

YouTube. (2024, April 7). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. Retrieved from [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, August 1). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. Retrieved from [Link]

- Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.

Sources

- 1. CAS 186348-58-3 Dihydroxypropyl phthalimide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 2. media.neliti.com [media.neliti.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. acgpubs.org [acgpubs.org]

- 8. 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2,3-dihydroxypropyl]- synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: An In-depth Technical Guide

Introduction

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a derivative of phthalimide, represents a class of compounds with significant interest in medicinal chemistry and drug development. The presence of the vicinal diol moiety on the N-propyl substituent introduces chirality and multiple sites for hydrogen bonding, influencing its biological activity and physicochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This guide provides a detailed analysis of the expected spectroscopic data for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, drawing upon foundational spectroscopic principles and data from structurally related analogs.

The structural backbone of this molecule is the isoindoline-1,3-dione moiety, commonly known as phthalimide. This core structure is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The dihydroxypropyl side chain can be synthetically derived from glycerol, making it an accessible synthetic target.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data pertinent to 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Each section will provide a theoretical basis for the expected spectral features, detailed experimental protocols for data acquisition, and an in-depth interpretation of the data, supported by literature precedents.

Molecular Structure and Key Spectroscopic Features

The key to interpreting the spectroscopic data lies in understanding the molecular structure and the different chemical environments of the atoms within the molecule.

Caption: Molecular structure of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is expected to show distinct signals for the aromatic protons of the phthalimide ring and the protons of the dihydroxypropyl chain.

-

Aromatic Protons (Phthalimide Ring): The four protons on the benzene ring of the phthalimide moiety are chemically non-equivalent due to the anisotropic effect of the carbonyl groups. They are expected to appear as a complex multiplet or as two distinct multiplets in the downfield region, typically between δ 7.7 and 7.9 ppm . This characteristic pattern arises from the ortho- and meta-coupling between the adjacent protons.

-

Dihydroxypropyl Chain Protons:

-

N-CH₂ Protons: The two protons of the methylene group attached to the nitrogen atom are diastereotopic. They are expected to resonate as a multiplet (likely a doublet of doublets) around δ 3.7-3.9 ppm .

-

CH(OH) Proton: The methine proton attached to the secondary alcohol is expected to appear as a multiplet around δ 3.9-4.1 ppm . Its multiplicity will be determined by coupling to the adjacent CH₂ protons.

-

CH₂(OH) Protons: The two protons of the primary alcohol's methylene group are also diastereotopic and will likely resonate as a multiplet around δ 3.5-3.7 ppm .

-

Hydroxyl Protons (OH): The two hydroxyl protons will appear as broad singlets, and their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as distinct signals that can participate in D₂O exchange.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of exchangeable protons.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbons: The two imide carbonyl carbons are equivalent and will appear as a single peak in the downfield region, typically around δ 168 ppm .

-

Aromatic Carbons: The benzene ring will show four signals. The two carbons attached to the carbonyl groups will be downfield (around δ 132 ppm ), while the other four carbons will resonate between δ 123 and 135 ppm .[1]

-

Dihydroxypropyl Chain Carbons:

-

N-CH₂ Carbon: The methylene carbon attached to the nitrogen is expected around δ 42-45 ppm .

-

CH(OH) Carbon: The methine carbon will resonate around δ 68-72 ppm .

-

CH₂(OH) Carbon: The primary alcohol's methylene carbon is expected around δ 63-66 ppm .

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, with calibration using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Table 1: Predicted NMR Data for 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.7-7.9 (m, 4H) | 123-135 |

| Aromatic C-C=O | - | ~132 |

| C=O | - | ~168 |

| N-CH₂ | 3.7-3.9 (m, 2H) | 42-45 |

| CH(OH) | 3.9-4.1 (m, 1H) | 68-72 |

| CH₂(OH) | 3.5-3.7 (m, 2H) | 63-66 |

| OH | Variable (br s, 2H) | - |

Note: These are predicted values based on analogous structures and general principles. Actual values may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Expected Vibrational Frequencies:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is expected due to the stretching vibration of the two hydroxyl groups. The broadness is a result of hydrogen bonding.[2]

-

C-H Stretch (Aromatic): A sharp, medium intensity band above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Medium intensity bands in the region of 2850-3000 cm⁻¹ .

-

C=O Stretch (Imide): Two characteristic strong absorption bands for the imide carbonyl groups are expected. The asymmetric stretch will appear at a higher frequency (~1770 cm⁻¹ ), and the symmetric stretch at a lower frequency (~1700 cm⁻¹ ).[2]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium intensity band around 1380-1410 cm⁻¹ .

-

C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹ , corresponding to the C-O stretching of the primary and secondary alcohols.

Experimental Protocol:

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan (with no sample) and then the sample scan. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Caption: Experimental workflow for obtaining an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion and Fragmentation Pattern:

The molecular weight of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione (C₁₁H₁₁NO₄) is 221.21 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 222 is expected to be the base peak or a prominent peak.

The fragmentation of the molecular ion will likely proceed through several characteristic pathways:

-

Loss of Water: A common fragmentation for alcohols is the loss of a water molecule, leading to a fragment ion at m/z 204 ([M+H - H₂O]⁺) .

-

Cleavage of the Dihydroxypropyl Chain:

-

Cleavage between the CH and CH₂(OH) groups can lead to a fragment at m/z 191 .

-

Cleavage of the entire dihydroxypropyl chain could result in the formation of the phthalimide radical cation at m/z 147 or the protonated phthalimide at m/z 148 .

-

-

Fragmentation of the Phthalimide Ring: The phthalimide moiety itself can fragment, although this is typically less favorable than side-chain cleavages. Common fragments from the phthalimide ring include ions at m/z 132, 104, and 76 , corresponding to losses of CO and other neutral fragments.[3]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

MS/MS Analysis: To confirm the structure of the fragment ions, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected Absorption Maxima:

The phthalimide ring contains a chromophore (the benzene ring conjugated with the two carbonyl groups). N-substituted phthalimides typically exhibit two main absorption bands in the UV region. For 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, the expected absorption maxima (λ_max) are:

-

A strong absorption band around 220-240 nm , corresponding to a π → π* transition of the benzene ring.[2]

-

A weaker absorption band around 290-310 nm , which can be attributed to an n → π* transition of the carbonyl groups. The exact position and intensity of this band can be influenced by the solvent polarity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

-

Data Processing: A baseline spectrum of the pure solvent is first recorded and then subtracted from the sample spectrum.

Conclusion

The spectroscopic characterization of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is essential for its use in research and development. This guide provides a comprehensive overview of the expected NMR, IR, MS, and UV-Vis data, along with the underlying principles and experimental protocols. While the provided data is based on a combination of theoretical knowledge and analysis of analogous compounds, it serves as a robust framework for the identification and characterization of this molecule. Researchers are encouraged to acquire experimental data on their specific samples and use this guide as a reference for interpretation. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

- Tan, A., & Çetinkaya, E. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- El-Gendy, M. A., & El-Sayed, M. A. (2009).

-

Pharmaffiliates. (n.d.). (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. Retrieved from [Link]

- Szkatula, D., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro and In Silico Studies. Molecules, 26(14), 4325.

-

PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis.

Introduction

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a molecule of interest in medicinal chemistry and materials science.[1][2] The phthalimide moiety is a common pharmacophore, and the dihydroxypropyl side chain introduces chirality and hydrophilic character, influencing the molecule's biological activity and physical properties.[1] A thorough understanding of its chemical structure is paramount, and ¹H NMR spectroscopy stands as a primary tool for its elucidation and purity assessment. This guide will provide a detailed interpretation of the expected ¹H NMR spectrum of this compound, underpinned by established principles of NMR spectroscopy and supported by authoritative references.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is predicted to exhibit distinct signals corresponding to the protons of the phthalimide ring and the dihydroxypropyl side chain. The chemical environment of each proton dictates its chemical shift (δ), multiplicity, and integration value.

The Phthalimide Aromatic Region

The four protons on the benzene ring of the phthalimide group are chemically non-equivalent, giving rise to a complex second-order splitting pattern.[3] Due to the symmetrical nature of the phthalimide moiety, these protons form an AA'XX' spin system.[3] This typically results in two multiplets in the aromatic region of the spectrum, each integrating to two protons.

-

H-4, H-7 & H-5, H-6: These protons are expected to resonate in the downfield region, typically between δ 7.7 and 7.9 ppm .[4][5] The electron-withdrawing effect of the two adjacent carbonyl groups deshields these protons, shifting their signals to a higher frequency.[6] The multiplet appearance arises from ortho-, meta-, and para-couplings between the aromatic protons.[3]

The Dihydroxypropyl Side Chain

The aliphatic side chain presents a more complex set of signals due to the presence of a chiral center and diastereotopic protons.

-

-NCH₂- (H-1') : The two protons of the methylene group attached to the nitrogen atom are diastereotopic. This is because the adjacent carbon (C-2') is a stereocenter. Consequently, they are expected to be chemically non-equivalent and will likely appear as a complex multiplet, or two separate multiplets, in the range of δ 3.6-3.9 ppm . These protons are deshielded by the adjacent nitrogen atom of the imide ring.

-

-CH(OH)- (H-2') : This methine proton, being attached to a carbon bearing a hydroxyl group and adjacent to another hydroxyl-bearing carbon, is expected to resonate as a multiplet around δ 3.8-4.2 ppm . Its multiplicity will be influenced by coupling to the protons on C-1' and C-3'.

-

-CH₂(OH) (H-3') : Similar to the H-1' protons, the two protons of the terminal methylene group are also diastereotopic due to the adjacent chiral center. They will likely appear as a multiplet in the region of δ 3.4-3.7 ppm .

-

-OH Protons : The chemical shifts of the two hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature.[7][8][9] In a non-protic solvent like DMSO-d₆, they are expected to appear as two distinct, potentially broad signals, which can participate in hydrogen bonding.[7] In protic solvents like D₂O, these protons will exchange with deuterium and their signals will either broaden significantly or disappear from the spectrum.[7][10]

Quantitative Data Summary

The predicted ¹H NMR spectral data for 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-7 & H-5, H-6 | 7.7 - 7.9 | Multiplet | 4H |

| -NCH₂- (H-1') | 3.6 - 3.9 | Multiplet | 2H |

| -CH(OH)- (H-2') | 3.8 - 4.2 | Multiplet | 1H |

| -CH₂(OH) (H-3') | 3.4 - 3.7 | Multiplet | 2H |

| -OH | Variable | Broad Singlet / Multiplet | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione.

I. Sample Preparation

-

Solvent Selection : The choice of solvent is critical for obtaining a well-resolved spectrum, particularly for observing the hydroxyl protons.

-

Recommended : Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. It is a polar aprotic solvent that can form hydrogen bonds with the hydroxyl groups, leading to sharper -OH signals and allowing for their observation.[7]

-

Alternative : Deuterated chloroform (CDCl₃) can be used, but the hydroxyl signals may be broader. For exchange experiments to confirm the -OH signals, deuterated water (D₂O) can be added.

-

-

Sample Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to δ 0.00 ppm.[6] Modern NMR instruments often use the residual solvent peak as a secondary reference.

II. Instrument Parameters

-

Spectrometer Frequency : A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the aromatic and aliphatic regions.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans : A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is typically adequate.

-

Temperature : The experiment should be performed at a constant temperature, typically 25°C (298 K).

-

III. Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing : Reference the spectrum using the TMS signal at δ 0.00 ppm or the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Integration : Integrate all the signals to determine the relative number of protons corresponding to each peak.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 2-(2,3-dihydroxypropyl)isoindoline-1,3-dione provides a wealth of structural information. A detailed analysis of the chemical shifts, multiplicities, and integration of the signals allows for the unambiguous confirmation of its molecular structure. By following a well-defined experimental protocol, researchers can obtain high-quality spectra that are essential for quality control, reaction monitoring, and the characterization of this and related compounds in various scientific endeavors.

References

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Fernandes, G. F. S., Lopes, J. R., Dos Santos, J. L., & Scarim, C. B. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. [Link]

-

Kamal, A., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. [Link]

-

Pharmaffiliates. (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. [Link]

-

PubChem. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. [Link]

-

Reddit. Hydroxyl Groups in NMR. [Link]

-

Tan, A. U., & et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

ResearchGate. Anyone familiar with phthalimide 1H NMR, H-H J couplings? [Link]

-

The Royal Society of Chemistry. (2018). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. [Link]

-

ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]

-

National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

PubChem. Phthalimide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.plos.org [journals.plos.org]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various pharmaceutical compounds. This document will delve into the theoretical principles governing the ¹³C NMR spectrum of this molecule, a detailed prediction of the chemical shifts, a robust experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a valuable resource for researchers in synthetic chemistry, quality control, and drug development.

Introduction: The Significance of 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione and its Spectroscopic Characterization